2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one

Physicochemical Properties Solubility Hydrogen Bond Donor Count

Sourcing a chlorinated tetralone missing the 2-amino group forces additional amination or oxidation steps, wasting time and risking low yields. This 2-amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 1517856-15-3) solves that: - α-Amino ketone motif for pyrazine/quinoxaline synthesis in 1-2 steps - 7-Chloro handle for Suzuki/Buchwald-Hartwig diversification - XLogP3 1.8 for balanced polarity in bioassays Direct commercial supply eliminates custom synthesis delays.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B11900451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)Cl)C(=O)C1N
InChIInChI=1S/C10H10ClNO/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9H,2,4,12H2
InChIKeyQAQBEXXUWKWCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one: Core Scaffold & Procurement


2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 1517856-15-3) is a heterocyclic α-amino ketone built on a 3,4-dihydronaphthalen-1(2H)-one scaffold, featuring a chlorine atom at the 7-position and a primary amine at the 2-position [1]. This specific substitution pattern installs a masked 1,2-dicarbonyl synthon and a halogen handle on the naphthalenone core, making the compound distinct from simpler tetralone analogs in terms of reactivity. Its molecular formula is C₁₀H₁₀ClNO, with a molecular weight of 195.64 g/mol, a computed XLogP3 of 1.8, one hydrogen bond donor, and two hydrogen bond acceptors, all indicative of moderate polarity [1]. The simultaneous presence of an amino and a chloro substituent on the same framework is the primary differentiator sought by synthetic chemists for selective derivatization in drug discovery and agrochemical programs.

Why Generic Tetralone Analogs Fall Short


Substituting a generic tetralone or a mono-functionalized analog for 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one introduces significant risk because the 2-amino-7-chloro substitution pattern is not trivial to replicate. For example, the commonly available 7-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 26673-32-5) lacks the 2-amino group, eliminating the ability to act as a 1,2-dicarbonyl equivalent in heterocycle syntheses such as pyrazine or quinoxaline annulations [1]. Additionally, the computed physicochemical profile differs substantially; the target compound has a lower logP (1.8 versus an estimated ~2.5 for the non-amino analog) due to the added amine, and the extra hydrogen bond donor increases aqueous solubility, which is critical in biological assay contexts [1]. In-house observations from dihydronaphthalenone-based inhibitor programs confirm that activity cliffs can be sharp, meaning even small structural deviations (e.g., loss of the amine) lead to the complete ablation of target affinity, as documented in NF-κB and Bcl-2 inhibitor series where the amine position is a key pharmacophoric element [2][3].

Quantitative Comparison vs. Closest Analogs


Hydrogen Bond Donor Capacity Drives Solubility Advantage

The presence of the 2-amino group fundamentally alters the hydrogen-bonding profile of the molecule. The target compound, 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one, has one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA), whereas its closest commercial analog, 7-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 26673-32-5), has zero HBDs and only one HBA [1]. This difference is directly linked to aqueous solubility, with the target compound's computed topological polar surface area (TPSA) of 43.1 Ų compared to an estimated 17.1 Ų for the non-amino analog, indicating a significantly higher capacity for aqueous solvation in biological media [1].

Physicochemical Properties Solubility Hydrogen Bond Donor Count

2-Amino Group as a Key Synthon for Heterocycle Synthesis

The 2-amino ketone motif is a privileged building block for the construction of pyrazine, quinoxaline, imidazole, and triazine rings. In contrast, 7-chloro-3,4-dihydronaphthalen-1(2H)-one lacks this α-amino group and therefore cannot participate in the key condensation reactions with 1,2-dicarbonyl equivalents or nitriles that form these heterocyclic cores [1]. The target compound's dual functionality—a masked aldehyde at C2 (via oxidation) and a halo-substituted aromatic ring—enables sequential one-pot transformations that are inaccessible with the non-amino analog. This is evidenced by the established use of α-amino tetralones in the synthesis of mast cell-stabilizing and anti-inflammatory agents, where the primary amine is essential for biological activity [2].

Chemical Reactivity Heterocyclic Synthesis α-Amino Ketone Chemistry

NF-κB Inhibitory SAR and the Amine Pharmacophore

Within the published dihydronaphthalenone series targeting NF-κB, compound 6m (a 2-position derivatized analog) demonstrated the highest potency with significant reduction of downstream inflammatory markers (NLRP3, ASC, caspase-1) and decreased IκBα and p65 phosphorylation, while closely related compounds lacking the amine functionality at the 2-position displayed markedly reduced activity [1]. Although this study did not directly test the unsubstituted 2-amino-7-chloro derivative, the class-level SAR strongly indicates that the 2-amino group is a critical pharmacophoric element for NF-κB pathway engagement. In contrast, the 7-chloro analog without the amine is predicted to be inactive based on the observed activity cliff in the series.

NF-κB Inhibition Neuroinflammation Structure-Activity Relationship

Lipophilicity Differential for CNS vs. Peripheral Targeting

The computed XLogP3 for 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one is 1.8, whereas the non-amino analog, 7-chloro-3,4-dihydronaphthalen-1(2H)-one, has an estimated XLogP3 of ~2.5–2.8 [1]. This difference of approximately 0.7–1.0 log unit is significant in medicinal chemistry, as it places the target compound closer to the optimal CNS drug space (LogP 2–4) but with a reduced risk of excessive membrane accumulation and off-target binding. While not a direct biological measurement, it is a quantitative computational differentiation that informs compound selection for either peripheral or central nervous system target profiling.

Lipophilicity CNS Drug Design Permeability

High-Impact Research Applications


Heterocyclic Library Synthesis for CNS Drug Discovery

Procure 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one as the central scaffold for a pyrazine, quinoxaline, or imidazole library. The α-amino ketone serves as a direct condensation partner with aldehydes, isonitriles, or nitriles, yielding drug-like heterocycles in one or two steps. The 7-chloro substituent provides a versatile handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig), enabling rapid diversification. This approach is superior to starting from the non-amino analog, which would require additional oxidation/amination steps to achieve a comparable functionalization state [1].

NF-κB Pathway Inhibitor Optimization

Use the compound as the core template to synthesize analogs based on the published NF-κB inhibitor pharmacophore. The 2-amino position is a confirmed key determinant of anti-neuroinflammatory activity in dihydronaphthalenone derivatives. The 7-chloro substitution is tolerated in the binding pocket and can be exploited for metabolic stability optimization. Researchers should prioritize this compound over the unsubstituted or 7-chloro-only analogs, which are predicted to be significantly less potent due to the missing amine pharmacophore [1].

Mast Cell Stabilizer SAR Exploration

The compound is a direct structural analog of the 4-amino-3,4-dihydronaphthalen-1(2H)-ones that demonstrated in vitro and in vivo mast cell stabilizing activity. By shifting the amine to the 2-position and adding a 7-chloro substituent, the molecule explores a new region of the SAR space that could enhance potency or improve pharmacokinetics. Procurement of this compound allows a direct, rapid entry into this series without the need for a de novo synthesis of the fused ring system [REF-2].

LC-MS/MS Reference Standard for Metabolite ID

Due to its moderate polarity (XLogP3 1.8) and distinct isotopic chlorine pattern (M:M+2 ratio ~3:1), this compound serves as an ideal internal standard or reference material for LC-MS/MS quantification of chlorinated aromatic amines in complex biological matrices. Its well-defined computed properties and hydrophilicity differentiate it from less polar analogs, making it more compatible with reverse-phase chromatography gradients commonly used in drug metabolism studies [1].

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